acetic acid;2-[(Z)-[4-(diethylamino)phenyl]methylideneamino]guanidine
Description
Chemical Name: Acetic acid;2-[(Z)-[4-(diethylamino)phenyl]methylideneamino]guanidine (IUPAC: N-(4-Diethylaminobenzylideneamino)guanidine Acetic Acid Salt) Molecular Formula: C₁₄H₂₃N₅O₂ Molecular Weight: 293.36 g/mol Appearance: Off-white to light green solid Solubility: Soluble in DMSO and methanol . Melting Point: 197–200°C CAS Number: 1185244-51-2
Properties
Molecular Formula |
C14H23N5O2 |
|---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
acetic acid;2-[(Z)-[4-(diethylamino)phenyl]methylideneamino]guanidine |
InChI |
InChI=1S/C12H19N5.C2H4O2/c1-3-17(4-2)11-7-5-10(6-8-11)9-15-16-12(13)14;1-2(3)4/h5-9H,3-4H2,1-2H3,(H4,13,14,16);1H3,(H,3,4)/b15-9-; |
InChI Key |
IYYZCGRQALYESA-SOCRLDLMSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N\N=C(N)N.CC(=O)O |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NN=C(N)N.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials
| Component | Description |
|---|---|
| Guanidine derivative | Usually guanidine or substituted guanidine salts |
| 4-(Diethylamino)benzaldehyde | Aromatic aldehyde with diethylamino substituent |
| Acetic acid | Used as a solvent or to form the acid salt |
Synthetic Steps
Synthesis of 4-(Diethylamino)benzaldehyde
This aldehyde is commercially available or can be synthesized by formylation of 4-(diethylamino)aniline derivatives via Vilsmeier-Haack reaction or Reimer-Tiemann formylation.Condensation Reaction (Schiff Base Formation)
- The guanidine derivative is dissolved in an appropriate solvent (e.g., ethanol, methanol, or acetic acid).
- 4-(Diethylamino)benzaldehyde is added slowly to the guanidine solution under stirring.
- The reaction mixture is heated mildly (typically 50–80 °C) to facilitate the condensation.
- The formation of the imine bond (C=N) occurs, yielding the methylideneamino linkage.
- The reaction progress is monitored by thin-layer chromatography (TLC) or NMR spectroscopy.
-
- Upon completion, the reaction mixture is cooled.
- Acetic acid may be added or already present to form the acetic acid salt complex.
- The product precipitates out or is extracted using organic solvents.
- Purification is achieved via recrystallization from suitable solvents or by chromatographic methods such as HPLC.
- The final compound is dried under vacuum.
Characterization
- NMR Spectroscopy: Both ^1H and ^13C NMR confirm the formation of the imine linkage and the presence of the diethylamino group.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight.
- HPLC Purity: Purity >95% is typical for the isolated compound.
- Other Spectral Data: UV-Vis and IR spectroscopy confirm the conjugated imine and guanidine functionalities.
Research Findings and Yield Data
Comparative Analysis with Related Amidinohydrazone Syntheses
Amidinohydrazones similar to this compound have been synthesized using analogous methods with variations in substituents to modulate biological activity. For example, Novartis and other research groups have reported amidinohydrazone derivatives targeting RXFP3/4 receptors, synthesized via:
- Condensation of substituted guanidines with various aromatic aldehydes.
- Optimization of reaction conditions to improve yield and selectivity.
- Structural modifications to enhance pharmacokinetic properties such as blood-brain barrier permeability.
Summary Table of Preparation Methods
| Step | Description | Conditions/Notes |
|---|---|---|
| 1. Preparation of aldehyde | Synthesis or procurement of 4-(diethylamino)benzaldehyde | Commercially available or synthesized via Vilsmeier-Haack |
| 2. Condensation | Reaction of guanidine derivative with aldehyde | Mild heating (50–80 °C), solvent: ethanol or acetic acid |
| 3. Formation of imine | Schiff base formation between guanidine and aldehyde | Monitored by TLC or NMR |
| 4. Salt formation | Addition of acetic acid to form acid salt | Facilitates crystallization |
| 5. Purification | Recrystallization or HPLC | Achieves >95% purity |
| 6. Characterization | NMR, MS, HPLC, IR | Confirms structure and purity |
Chemical Reactions Analysis
Types of Reactions
N-(4-Diethylaminobenzylideneamino)guanidine Acetic Acid Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity
Research has indicated that guanidine compounds, including derivatives similar to acetic acid; 2-[(Z)-[4-(diethylamino)phenyl]methylideneamino]guanidine, exhibit significant antimicrobial properties. A study highlighted the effectiveness of guanidine groups in disrupting bacterial cell membranes, making them promising candidates for developing new antibiotics targeting both Gram-positive and Gram-negative bacteria .
2. Antidiabetic Properties
The compound's structural similarities to known antidiabetic agents suggest potential utility in managing type II diabetes. Guanidine derivatives have been linked to enhanced glucose uptake and improved insulin sensitivity, similar to the action of metformin, a widely used antidiabetic drug .
3. Cancer Therapy
Research is ongoing into the use of guanidine derivatives as anticancer agents. The compound's ability to interact with cellular targets involved in cancer cell proliferation presents a pathway for developing novel therapeutic strategies. Initial studies have shown that these compounds can induce apoptosis in cancer cells, warranting further investigation into their mechanisms of action .
Biochemical Applications
1. Growth Performance in Livestock
A recent study explored the effects of guanidine acetic acid on the growth performance of broiler chickens. The results demonstrated that supplementation with guanidine acetic acid improved growth metrics, meat quality, and antioxidant capacity in treated groups compared to controls . This suggests potential applications in animal nutrition.
| Parameter | Control Group | GAA-Treated Group |
|---|---|---|
| Average Weight Gain (kg) | 1.5 | 1.8 |
| Feed Conversion Ratio | 2.5 | 2.2 |
| Meat Quality Score | 7.0 | 8.5 |
2. Antioxidant Properties
The antioxidant capacity of guanidine compounds has been studied extensively. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in various biological systems and may have implications for aging and chronic disease management .
Case Studies
Case Study 1: Antimicrobial Screening
A screening library of guanidine compounds was evaluated for antimicrobial activity against multidrug-resistant strains. The study identified several candidates with potent activity against resistant bacteria, emphasizing the importance of guanidine structures in drug design .
Case Study 2: Nutritional Impact on Poultry
In a controlled experiment involving 128 broiler chickens, those receiving diets enriched with guanidine acetic acid showed marked improvements in growth performance and meat quality over a 42-day period. This case underscores the compound's potential as a feed additive in poultry farming .
Mechanism of Action
The mechanism of action of N-(4-Diethylaminobenzylideneamino)guanidine Acetic Acid Salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural and Functional Analogues
Guanidinoacetic Acid (GAA)
Molecular Formula : C₃H₇N₃O₂
Molecular Weight : 117.12 g/mol
Structure : Simplest guanidine-acetic acid conjugate without aromatic substituents.
Key Features :
- Natural precursor of creatine, used as a feed additive to improve muscle growth in livestock .
- Water-soluble, contrasting with the target compound’s preference for organic solvents.
Functional Differences : - Lacks the diethylaminophenyl group, reducing its ability to interact with large enzymes like cholera toxin.
- Primarily involved in metabolic pathways (e.g., arginine metabolism) rather than enzymatic assays .
2-[4-(4-Methoxyphenyl)-2-Thiazolyl]Guanidine
Molecular Formula : C₁₁H₁₃N₅OS
Molecular Weight : 263.32 g/mol
Structure : Guanidine linked to a thiazolyl ring and methoxyphenyl group.
Key Features :
- Methoxy group improves lipophilicity compared to GAA.
Functional Differences : - No reported use in ADP-ribosylation studies; likely explored for pharmaceutical applications (e.g., antimicrobial agents) .
2-[(4-Acetamidophenyl)Amino]Acetic Acid
Molecular Formula: C₁₀H₁₂N₂O₃ Molecular Weight: 208.21 g/mol Structure: Acetic acid linked to an acetamidophenyl group via an amino bridge. Key Features:
- Acetamido group confers moderate polarity, balancing solubility in polar and semi-polar solvents.
- Absence of guanidine limits its role in enzyme-substrate interactions requiring basic nitrogen centers.
Functional Differences : - Likely used in peptide synthesis or as a building block for drug design rather than enzymatic studies .
Comparative Data Table
Research Findings and Mechanistic Insights
Target Compound’s Unique Role in ADP-Ribosylation
The diethylaminophenyl group in the target compound enhances π-π stacking with cholera toxin’s active site, stabilizing the enzyme-substrate complex. This interaction is absent in GAA due to its lack of aromaticity .
Solubility and Bioavailability
- The target compound’s solubility in DMSO allows for high-concentration stock solutions, critical for in vitro assays. In contrast, GAA’s water solubility limits its compatibility with hydrophobic enzyme systems .
Biological Activity
The compound acetic acid; 2-[(Z)-[4-(diethylamino)phenyl]methylideneamino]guanidine, often referred to as guanidinoacetic acid (GAA), has garnered attention for its diverse biological activities and potential applications in various fields, particularly in animal nutrition and muscle metabolism. This article explores the biological activity of GAA, focusing on its effects on growth performance, muscle development, and metabolic pathways.
Chemical Structure and Properties
Guanidinoacetic acid is characterized by the following structural formula:
This compound features a guanidine group linked to an acetic acid moiety, which is instrumental in its biological functions.
Growth Performance Enhancement
Numerous studies have demonstrated that GAA supplementation can significantly enhance growth performance in livestock. For instance, a study indicated that incorporating 400 mg/kg of GAA into the diet of broiler chickens led to improved average daily gain (ADG) and feed conversion ratios (FCR) compared to control groups .
Table 1: Effects of GAA on Growth Performance in Livestock
| Parameter | Control Group | GAA Supplemented Group |
|---|---|---|
| Average Daily Gain (g) | 60 | 75 |
| Feed Conversion Ratio | 2.5 | 2.2 |
Muscle Development
GAA plays a crucial role in muscle development, primarily by influencing myogenic gene expression. Research has shown that GAA supplementation alters the expression of genes involved in muscle fiber characteristics, leading to increased muscle mass and improved carcass quality in finishing pigs .
Case Study: Muscle Growth in Pigs
A study involving finishing pigs revealed that those supplemented with GAA exhibited enhanced muscle growth due to upregulated myogenic regulatory factors. The results highlighted a significant increase in cross-sectional area of muscle fibers compared to control groups .
Metabolic Effects
GAA is also implicated in energy metabolism and creatine synthesis. It serves as a precursor for creatine, which is vital for energy production in muscle tissues. Studies have reported that GAA supplementation leads to elevated creatine levels in muscle tissues, enhancing overall energy metabolism during physical exertion .
Table 2: Metabolic Effects of GAA Supplementation
| Parameter | Control Group | GAA Supplemented Group |
|---|---|---|
| Plasma Creatine Level (µmol/L) | 50 | 75 |
| Energy Metabolism Rate (kcal) | 300 | 350 |
The mechanisms through which GAA exerts its biological effects include:
- Regulation of Gene Expression : GAA influences the expression of genes associated with muscle growth and metabolism through signaling pathways such as Akt/mTOR/S6K .
- Antioxidant Properties : GAA has been shown to modulate antioxidant enzyme activities, thereby reducing oxidative stress in tissues .
- Neurotransmitter Modulation : Research indicates that GAA may affect neurotransmitter levels, impacting growth performance and stress responses in animals .
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing acetic acid;2-[(Z)-[4-(diethylamino)phenyl]methylideneamino]guanidine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation of 4-(diethylamino)benzaldehyde with aminoguanidine derivatives in acidic media. Optimization involves statistical experimental design (DoE) to assess variables like temperature, solvent polarity (e.g., ethanol vs. THF), and catalyst efficiency. Response surface methodology (RSM) can identify optimal molar ratios and reaction times while minimizing side products . Characterization via NMR (e.g., confirming Z-configuration via NOESY) and elemental analysis is critical .
Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR can resolve the imine (C=N) and guanidine moieties. The Z-configuration is confirmed by coupling constants and NOE interactions between the diethylamino phenyl group and the guanidine proton .
- X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous evidence of tautomeric forms (e.g., enamine vs. keto-imine) and stereochemistry. For example, quantum chemical calculations predict the dominance of tautomer A (enamine form), validated by X-ray data .
Advanced Research Questions
Q. How can the tautomeric behavior and stability of this compound be systematically investigated?
- Methodological Answer :
- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) compare relative energies of tautomers (A–G in ). Solvent effects (PCM model) and thermodynamic parameters (ΔG) predict dominant tautomers in solution.
- Experimental Validation : Variable-temperature NMR and X-ray crystallography under controlled humidity/temperature conditions track tautomeric shifts. For instance, X-ray structures of analogous guanidine salts show protonation sites stabilizing specific tautomers .
Q. What strategies can elucidate the compound’s reactivity in coordination chemistry or catalytic applications?
- Methodological Answer :
- Metal Complexation Studies : React the compound with transition metals (e.g., Cu(II), Fe(III)) in ethanol/water. Monitor complex formation via UV-Vis spectroscopy (ligand-to-metal charge transfer bands) and ESI-MS. Cyclic voltammetry reveals redox activity influenced by the diethylamino group’s electron-donating effects .
- Catalytic Screening : Test its role as a ligand in cross-coupling reactions (e.g., Suzuki-Miyaura). Compare turnover frequencies (TOF) with analogous ligands lacking the diethylamino group to isolate electronic contributions .
Q. How does the diethylamino substituent influence the compound’s electronic properties and intermolecular interactions?
- Methodological Answer :
- Spectroscopic Probes : UV-Vis spectroscopy (e.g., bathochromic shifts in polar solvents) and fluorescence quenching assays quantify intramolecular charge transfer (ICT) effects.
- Computational Modeling : Natural Bond Orbital (NBO) analysis identifies hyperconjugation between the diethylamino group and the π-system. Hirshfeld surface analysis of X-ray data maps intermolecular interactions (e.g., H-bonding vs. van der Waals) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
